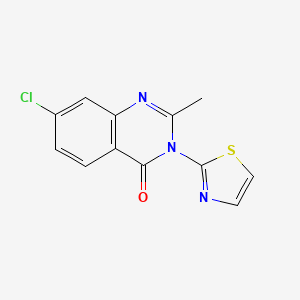

7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone

Description

7-Chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone is a heterocyclic compound featuring a quinazolinone core substituted with a chlorine atom at position 7, a methyl group at position 2, and a 1,3-thiazole ring at position 2. Quinazolinones are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The thiazole moiety at position 3 introduces aromatic and heteroatom-rich characteristics, which may influence binding affinity to biological targets . This compound is synthesized via nucleophilic substitution reactions involving benzoxazinone intermediates and thiazole-containing amines .

Properties

IUPAC Name |

7-chloro-2-methyl-3-(1,3-thiazol-2-yl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3OS/c1-7-15-10-6-8(13)2-3-9(10)11(17)16(7)12-14-4-5-18-12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOUGXWXWQAGHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396734 | |

| Record name | 6H-377S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338794-10-8 | |

| Record name | 6H-377S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-5-chlorobenzamide with 2-bromo-1-(methylthio)ethanone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

Reduction: Reduction reactions can modify the thiazole ring or the quinazolinone core.

Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions could produce a variety of halogenated compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve inhibition of bacterial DNA synthesis .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have reported that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The thiazole moiety is thought to play a crucial role in enhancing the compound's cytotoxicity against tumor cells .

Anti-inflammatory Effects

There is evidence supporting the anti-inflammatory effects of this compound, making it a potential therapeutic agent for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines could be beneficial in managing conditions such as rheumatoid arthritis and other inflammatory disorders .

Pesticidal Activity

7-Chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone has been evaluated for its pesticidal properties. It demonstrates effectiveness against certain agricultural pests, which could lead to its use as a natural pesticide. This application is particularly relevant in the context of sustainable agriculture practices aimed at reducing chemical pesticide usage .

Polymer Chemistry

In material science, this compound has potential applications in polymer chemistry due to its unique chemical structure. It can be utilized as a building block for synthesizing novel polymers with specific properties, such as increased thermal stability and enhanced mechanical strength .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Maarouf et al. (2004) | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |

| El-Bendary et al. (2020) | Anticancer Properties | Reported induction of apoptosis in multiple cancer cell lines. |

| Goda et al. (2019) | Anti-inflammatory Effects | Showed significant reduction in pro-inflammatory cytokine levels in vitro. |

| Agricultural Study (2021) | Pesticidal Activity | Effective against common agricultural pests with low toxicity to non-target species. |

Mechanism of Action

The mechanism of action of 7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit varied biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of 7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone with structurally related analogues:

Substituent Effects at Position 3

- 3-Thiazol-2-yl substitution (Target Compound) :

The thiazole group enhances aromaticity and introduces sulfur and nitrogen atoms, which may improve interactions with enzymatic targets (e.g., via hydrogen bonding or π-π stacking). This substitution is associated with hypothesized antifungal activity . - 3-Ferrocenyl substitution (2-Ferrocenyl-4(3H)-quinazolinone): Ferrocene introduces redox-active properties, enabling electrochemical applications. Cyclic voltammetry studies show a one-electron oxidation process localized at the ferrocene unit, absent in non-ferrocenyl analogues .

- 3-Amino substitution (3-Amino-7-chloro-2-methylquinazolin-4(3H)-one): The amino group improves chemical stability compared to unsubstituted benzoxazinones. However, it lacks the electronic diversity provided by heteroaromatic substituents like thiazole .

Substituent Effects at Position 7

- Similar 7-chloro derivatives demonstrate improved antifungal activity compared to non-halogenated analogues .

Substituent Effects at Position 2

- 2-Methyl substitution (Target Compound): Methyl groups at position 2 are common in quinazolinones, contributing to lipophilicity and metabolic stability.

Stability and Electronic Properties

- The 3-thiazolyl group in the target compound may enhance π-conjugation, as evidenced by DFT studies on similar ferrocenyl derivatives, which show good agreement between experimental and computed geometries .

Biological Activity

7-Chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone, a member of the quinazolinone family, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a thiazole ring, contributing to its potential therapeutic applications.

- IUPAC Name: 7-chloro-2-methyl-3-(1,3-thiazol-2-yl)quinazolin-4-one

- Molecular Formula: C₁₂H₈ClN₃OS

- CAS Number: 338794-10-8

- Melting Point: 189–191 °C

Synthesis

The synthesis of 7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone typically involves the condensation of 2-amino-5-chlorobenzamide with 2-bromo-1-(methylthio)ethanone in the presence of potassium carbonate in dimethylformamide (DMF) at elevated temperatures. This method allows for the efficient formation of the quinazolinone framework while maintaining high yields and purity.

Anticancer Properties

Research has demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated several quinazolinone-thiazole hybrids, including 7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone, revealing potent activity against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. The compound showed an IC50 of:

- PC3: 10 μM

- MCF-7: 10 μM

- HT-29: 12 μM

These results suggest that the compound effectively inhibits cell growth in a dose-dependent manner, highlighting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It was tested against various Gram-positive and Gram-negative bacteria as well as unicellular fungi. Notably, it demonstrated:

- Minimum Inhibitory Concentration (MIC) values of:

- E. coli: 0.125 μg/mL

- C. albicans: 31.125 μg/mL

These findings indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infectious diseases .

The biological activity of 7-chloro-2-methyl-3-(1,3-thiazol-2-y1)-4(3H)-quinazolinone may involve:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.

- Disruption of Cell Membrane Integrity: It could affect membrane permeability, leading to cell death.

Further biochemical studies are necessary to elucidate the exact molecular targets and pathways involved in its action.

Comparison with Similar Compounds

The unique structural features of this compound distinguish it from other related quinazolinones:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-3-(1,3-thiazol-2-y1)-4(3H)-quinazolinone | Lacks chloro group | Reduced activity |

| 7-Chloro-2-methyl-4(3H)-quinazolinone | Lacks thiazole ring | Different reactivity |

| 7-Chloro-3-(1,3-thiazol-2-y1)-4(3H)-quinazolinone | Lacks methyl group | Altered pharmacokinetics |

Case Studies

Several studies have reported on the efficacy of quinazolinone derivatives in preclinical models:

- Cytotoxicity Studies: A series of quinazolinone-thiazole hybrids were synthesized and tested for cytotoxicity against multiple cancer cell lines. The results indicated that compounds with thiazole moieties exhibited enhanced antiproliferative effects compared to their non-thiazole counterparts.

- Antimicrobial Efficacy: In vitro tests confirmed that derivatives containing thiazole rings had superior antibacterial properties compared to other similar compounds lacking this feature.

Q & A

Basic: What are the common synthetic routes for 7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone, and how are intermediates characterized?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of anthranilic acid derivatives with thiazole-containing reagents. For example:

- Route 1 : React 7-chloro-2-methyl-3,1-benzoxazin-4-one with thiazole-2-carbohydrazide in ethanol under reflux (3–6 hours). Monitor completion via TLC .

- Route 2 : Use potassium 2-[2-methyl-3-(4-oxoquinazolin-3(4H)-yl)-aceto]-hydroxamate with aromatic acid chlorides in dioxane, yielding derivatives after recrystallization .

Characterization : - Spectroscopy : IR (C=O at ~1700 cm⁻¹, C=N at ~1620 cm⁻¹), ¹H NMR (aromatic protons at δ 7.48–8.19, NH2 at δ 5.67) .

- Elemental analysis : Validate C, H, N percentages (e.g., C: 68.39%, N: 15.47%) .

Basic: How is the antibacterial activity of this quinazolinone derivative evaluated in academic research?

Methodological Answer:

- Bacterial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) using ciprofloxacin as a positive control .

- Assay design : Use agar well diffusion or broth microdilution (MIC determination). Include replicates (e.g., 4 replicates with 5 plants each) to ensure statistical validity .

- Data interpretation : Compare zone-of-inhibition diameters or MIC values to baseline antibiotics. Note discrepancies in activity across substituents (e.g., thiazole vs. phenyl groups) .

Advanced: How can researchers optimize reaction conditions to improve synthetic yield while minimizing byproducts?

Methodological Answer:

- Solvent selection : Ethanol or dioxane often yield higher purity (>85%) due to better intermediate solubility .

- Catalyst screening : Test nano-TiO₂ or pyridine to enhance acylation efficiency .

- Reaction monitoring : Use HPLC or in-situ IR to detect intermediates (e.g., hydrazide formation) and adjust reflux duration .

Example : Increasing reflux time from 3 to 5 hours in ethanol improved crystallinity and reduced hydrazine hydrate residues .

Advanced: How should contradictory data on biological activity (e.g., variable MIC values across studies) be analyzed?

Methodological Answer:

- Source identification : Compare bacterial strains (e.g., ATCC vs. clinical isolates), assay protocols (broth vs. agar), and compound purity (>98% recommended) .

- Structural analogs : Evaluate substituent effects; e.g., thiazole-2-yl groups may enhance Gram-negative activity compared to phenyl analogs .

- Statistical validation : Apply ANOVA to datasets with split-plot designs (e.g., harvest seasons, rootstock variations) to isolate compound-specific effects .

Advanced: What strategies resolve discrepancies in structural elucidation (e.g., conflicting NMR or crystallographic data)?

Methodological Answer:

- Multi-technique validation : Combine X-ray crystallography (e.g., dihedral angles between quinazolinone and thiazole rings) with 2D NMR (COSY, HSQC) to confirm substitution patterns .

- Hydrogen bonding analysis : Intramolecular interactions (e.g., N–H⋯O or C–H⋯N bonds) can stabilize specific conformations, explaining spectral anomalies .

Case study : Crystal structure of 3-(4-chlorophenyl)quinazolin-4(3H)-one revealed a 7.9° dihedral angle between aromatic rings, aligning with observed NMR splitting .

Advanced: How to design structure-activity relationship (SAR) studies for thiazole-substituted quinazolinones?

Methodological Answer:

- Variable substituents : Synthesize analogs with halogenated thiazoles (e.g., 4-methyl-1,3-thiazol-2-yl) or fused heterocycles .

- Activity profiling : Test against enzyme targets (e.g., Staphylococcus dihydrofolate reductase) and correlate with logP values to assess membrane permeability .

- Computational docking : Use AutoDock Vina to predict binding modes to bacterial DNA gyrase (PDB: 1KZN) and prioritize synthetic targets .

Advanced: What methods mitigate impurities during large-scale synthesis?

Methodological Answer:

- Purification : Recrystallize from ethanol or ethyl acetate/hexane mixtures to remove unreacted hydrazine or acyl chlorides .

- Byproduct identification : LC-MS to detect dimers or oxidized intermediates (e.g., sulfoxide derivatives from thiazole reactions) .

- Process optimization : Replace pyridine with greener bases (e.g., K₂CO₃) to reduce toxicity and simplify waste handling .

Advanced: How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24 hours. Monitor via HPLC for decomposition products (e.g., hydrolyzed thiazole rings) .

- Thermal analysis : Use TGA/DSC to determine melting points and decomposition thresholds (>235°C typical for quinazolinones) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.